molecular formula C13H13N3O B7856716 1-(4-Phenoxyphenyl)guanidine

1-(4-Phenoxyphenyl)guanidine

Cat. No.: B7856716
M. Wt: 227.26 g/mol
InChI Key: VXVZHNGTRYMNIE-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)guanidine is an organic compound with the molecular formula C13H13N3O It is characterized by the presence of a guanidine group attached to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine derivative . Another method involves the use of thiourea derivatives as guanidylating agents, which react with 4-phenoxyaniline under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound is known to inhibit certain kinases and act as an antagonist to specific receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)guanidine
  • 1-(4-Chlorophenyl)guanidine
  • 1-(4-Nitrophenyl)guanidine

Comparison: 1-(4-Phenoxyphenyl)guanidine is unique due to its phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-phenoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVZHNGTRYMNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653169
Record name N''-(4-Phenoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105901-53-9
Record name N''-(4-Phenoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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